molecular formula C12H8FN B1339491 3-Fluoro-9H-carbazole CAS No. 391-45-7

3-Fluoro-9H-carbazole

Cat. No. B1339491
Key on ui cas rn: 391-45-7
M. Wt: 185.2 g/mol
InChI Key: IEUMYICVZHBVAV-UHFFFAOYSA-N
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Patent
US08993130B2

Procedure details

A mixture of 23.4 g (106 mmole) 2-chloro-4-fluoro-N-phenylaniline, 0.27 g (5.3 mmole) of palladium(II)acetate, 2.1 g (10.6 mmole) of tri-tert-Butylphosphine, 50.8 g (530 mmole) of sodium tert-butoxide and 1,4-dioxane 150 ml were refluxed under nitrogen for about overnight. Allowed to cool and then quenched by addition of HCl (aq) (2 M, 140 ml). The organic phase was extracted with dichloromethane and water, dried with anhydrous magnesium sulfate, the solvent was removed and the residue was purified by column chromatography on silica (hexane-ethyl acetate) to give product 6.7 g (35%)
Name
2-chloro-4-fluoro-N-phenylaniline
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:3]=1[NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.CC(C)([O-])C.[Na+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O1CCOCC1>[F:15][C:13]1[CH:14]=[CH:2][C:3]2[NH:4][C:5]3[C:10]([C:11]=2[CH:12]=1)=[CH:9][CH:8]=[CH:7][CH:6]=3 |f:2.3,4.5.6|

Inputs

Step One
Name
2-chloro-4-fluoro-N-phenylaniline
Quantity
23.4 g
Type
reactant
Smiles
ClC1=C(NC2=CC=CC=C2)C=CC(=C1)F
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Name
Quantity
50.8 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
0.27 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed under nitrogen for about overnight
TEMPERATURE
Type
TEMPERATURE
Details
Allowed to cool
CUSTOM
Type
CUSTOM
Details
quenched by addition of HCl (aq) (2 M, 140 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with dichloromethane and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica (hexane-ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=2NC3=CC=CC=C3C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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